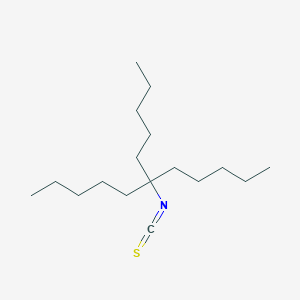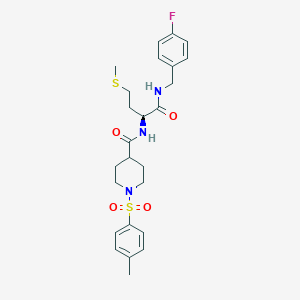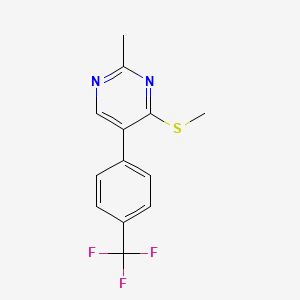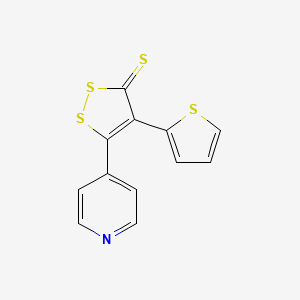![molecular formula C16H15IN2OS B12629104 3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide CAS No. 920505-91-5](/img/structure/B12629104.png)
3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. One common method includes the cyclization of appropriate precursors in the presence of catalysts such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . The final step involves the iodination of the thiophene ring using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring and iodo substituent may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide
- N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Uniqueness
3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the iodo substituent, which can significantly influence its chemical reactivity and biological activity. The combination of the indole and thiophene rings also provides a versatile scaffold for further functionalization and exploration in various scientific fields .
Propiedades
Número CAS |
920505-91-5 |
|---|---|
Fórmula molecular |
C16H15IN2OS |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
3-iodo-N-[2-(1-methylindol-3-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H15IN2OS/c1-19-10-11(12-4-2-3-5-14(12)19)6-8-18-16(20)15-13(17)7-9-21-15/h2-5,7,9-10H,6,8H2,1H3,(H,18,20) |
Clave InChI |
NQPWRZDLBZCNGG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CCNC(=O)C3=C(C=CS3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12629044.png)




![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)


![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12629112.png)

